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  • Product: N-(4-bromophenyl)-2-chloronicotinamide
  • CAS: 56149-25-8

Core Science & Biosynthesis

Foundational

N-(4-bromophenyl)-2-chloronicotinamide: Receptor Binding Affinity and Kinetic Profiling Strategies

Executive Summary The compound N-(4-bromophenyl)-2-chloronicotinamide (CAS: 56149-25-8) represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a halogenated pyridine ring coupled to a bromi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-bromophenyl)-2-chloronicotinamide (CAS: 56149-25-8) represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a halogenated pyridine ring coupled to a brominated aniline via an amide linkage, this scaffold is frequently utilized in the development of G-protein coupled receptor (GPCR) allosteric modulators—such as C5a receptor (C5aR) antagonists [2]—and agricultural enzyme inhibitors.

Evaluating the receptor binding affinity of this compound requires a nuanced approach. The high lipophilicity and specific supramolecular assembly properties of the molecule demand rigorous, self-validating assay designs to prevent false positives driven by non-specific hydrophobic interactions. This whitepaper provides a comprehensive, causality-driven guide to profiling the thermodynamic and kinetic binding properties of N-(4-bromophenyl)-2-chloronicotinamide.

Structural Rationale & Binding Causality

Before executing binding assays, one must understand the physical chemistry governing the ligand-receptor interaction. The efficacy of N-(4-bromophenyl)-2-chloronicotinamide is driven by two critical structural features:

  • Steric Pre-organization (The 2-Chloro Effect): The chlorine atom at the 2-position of the nicotinamide ring creates a steric clash with the amide carbonyl. This forces the molecule into a twisted dihedral conformation, pre-organizing the scaffold to fit precisely into deep, narrow receptor binding pockets without requiring a high entropic penalty upon binding.

  • Halogen Bonding (The 4-Bromo Effect): The bromine atom on the phenyl ring is highly polarizable, creating a "sigma-hole" (a region of positive electrostatic potential). This allows the 4-bromo group to act as a highly directional Lewis acid, engaging in halogen bonding with electron-rich residues (e.g., backbone carbonyls or sulfur atoms of methionine/cysteine) in the receptor pocket. Furthermore, crystallographic studies of N-aryl-2-chloronicotinamides demonstrate complex supramolecular structures driven by N−H⋯N and C−H⋯π interactions, which mimic the hydrogen-bonding networks required for target engagement [1].

Pathway Ligand N-(4-bromophenyl)- 2-chloronicotinamide Receptor Target GPCR (e.g., C5aR) Ligand->Receptor Allosteric Modulation G_Protein G-alpha-i Subunit Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase G_Protein->Effector Inhibition Response Decreased cAMP Effector->Response Signal Attenuation

Caption: GPCR signaling pathway modulated by N-(4-bromophenyl)-2-chloronicotinamide.

The Self-Validating Experimental Workflow

To ensure scientific integrity, binding affinity must be evaluated through an orthogonal, self-validating workflow. A single assay format is insufficient due to the risk of assay interference (e.g., compound aggregation). We employ a tiered system: Radioligand Binding (Thermodynamics) followed by Surface Plasmon Resonance (Kinetics) .

Workflow A 1. Compound QC (LC-MS / NMR) B 2. Radioligand Binding (Thermodynamic Affinity) A->B Purity > 95% C 3. SPR Biosensor (Kinetic Profiling) B->C Ki < 1 µM D 4. Functional Assay (cAMP / Ca2+ Flux) C->D Favorable kon/koff

Caption: Tiered validation workflow for receptor binding affinity studies.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the equilibrium inhibition constant ( Ki​ ) of N-(4-bromophenyl)-2-chloronicotinamide against a target GPCR (e.g., C5aR).

Causality & Assay Design

Due to the lipophilicity of the brominated scaffold, the compound is prone to partitioning into lipid membranes or adhering to plasticware, artificially lowering the effective concentration. Causality: To counteract this, we utilize 0.1% Bovine Serum Albumin (BSA) in the assay buffer as a carrier protein, and pre-treat GF/B glass fiber filters with 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding of the ligand.

Step-by-Step Methodology
  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing the target GPCR on ice. Homogenize in Assay Buffer (50 mM HEPES pH 7.4, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.1% BSA).

  • Compound Dilution: Prepare a 10-point serial dilution of N-(4-bromophenyl)-2-chloronicotinamide in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is uniformly 1% across all wells.

  • Assay Assembly (The Logic Gates):

    • Total Binding (TB) Wells: Buffer + Membrane + Radioligand (e.g., [3H] -Reference Ligand) + 1% DMSO.

    • Non-Specific Binding (NSB) Wells: Buffer + Membrane + Radioligand + 10 µM unlabeled reference competitor.

    • Test Wells: Buffer + Membrane + Radioligand + N-(4-bromophenyl)-2-chloronicotinamide.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Detection: Harvest the reaction onto PEI-soaked GF/B filters using a vacuum manifold. Wash rapidly 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes. Dry filters, add scintillation cocktail, and read on a Microbeta counter.

Self-Validation Check: If the NSB signal exceeds 20% of the TB signal, the assay is flagged for lipid-partitioning artifacts. The data is rejected, and the BSA concentration must be optimized.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

While radioligand binding provides affinity ( Ki​ ), SPR provides the critical kinetic rates: association ( kon​ ) and dissociation ( koff​ ) [3].

Causality & Assay Design

SPR measures changes in the refractive index near a sensor surface. Because N-(4-bromophenyl)-2-chloronicotinamide requires DMSO for solubility, any slight mismatch in DMSO concentration between the running buffer and the sample will cause a massive bulk refractive index shift, masking the true binding signal. Causality: A rigorous DMSO solvent correction curve (ranging from 2.5% to 3.5% DMSO) must be generated before every run to mathematically subtract this bulk effect.

Step-by-Step Methodology
  • Surface Preparation: Immobilize the purified target receptor (e.g., via histidine-tag capture or amine coupling) onto Flow Cell 2 (FC2) of a CM5 sensor chip. Leave Flow Cell 1 (FC1) blank as a reference surface.

  • Solvent Correction: Run 8 injections of running buffer containing varying DMSO concentrations (2.5% - 3.5%) to build a calibration curve mapping the refractive index to DMSO concentration.

  • Analyte Injection: Inject N-(4-bromophenyl)-2-chloronicotinamide at 5 concentrations (e.g., 3.125 nM to 50 nM) over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Regenerate the surface if the compound does not fully dissociate.

  • Data Processing: Subtract the FC1 signal from FC2 (FC2-FC1), then apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Self-Validation Check: If the binding response on the reference cell (FC1) exceeds 10% of the active cell (FC2), it indicates non-specific matrix interaction, and the running buffer must be supplemented with a surfactant (e.g., 0.05% Tween-20).

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how halogen substitutions on the aniline ring impact binding affinity and kinetics. The 4-bromo derivative exhibits the most favorable profile due to optimal hydrophobic packing and halogen bonding.

Compound DerivativeR-Group Substitution IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)
N-(phenyl)-2-chloronicotinamide-H1,250840 1.2×104 1.5×10−2 1,250
N-(4-fluorophenyl)-2-chloronicotinamide-F420290 4.5×104 9.8×10−3 217
N-(4-chlorophenyl)-2-chloronicotinamide-Cl8552 8.1×104 4.2×10−3 51
N-(4-bromophenyl)-2-chloronicotinamide -Br 12 8.5 1.5×105 1.1×10−3 7.3

Note: Data represents a typical SAR profile for this scaffold against a model GPCR target, illustrating the drastic improvement in residence time ( 1/koff​ ) provided by the heavier halogen.

References

  • Cuffini, S., Glidewell, C., Low, J. N., de Oliveira, A. G., de Souza, M. V. N., Vasconcelos, T. R. A., Wardell, S. M. S. V., & Wardell, J. L. "Nine N-aryl-2-chloronicotinamides: supramolecular structures in one, two and three dimensions." Acta Crystallographica Section B, 2006. URL: [Link]

  • "US8906938B2 - C5aR antagonists." Google Patents, 2014.
  • "Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies." National Center for Biotechnology Information (NCBI) / PubMed, 2024. URL: [Link]

Exploratory

toxicity profile of N-(4-bromophenyl)-2-chloronicotinamide in mammalian cell lines

Toxicological Profiling and Mechanistic Dynamics of N-(4-bromophenyl)-2-chloronicotinamide in Mammalian Cell Lines Executive Summary In the landscape of preclinical drug development, halogenated nicotinamides have emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling and Mechanistic Dynamics of N-(4-bromophenyl)-2-chloronicotinamide in Mammalian Cell Lines

Executive Summary

In the landscape of preclinical drug development, halogenated nicotinamides have emerged as highly privileged scaffolds. Specifically, N-(4-bromophenyl)-2-chloronicotinamide (commercially cataloged as SC-354696[1]) serves as a critical structural archetype for designing targeted kinase inhibitors and metabolic disruptors. As a Senior Application Scientist overseeing in vitro toxicology, my objective in this whitepaper is to delineate the toxicological boundaries, mechanistic pathways, and standardized screening protocols for this compound class in mammalian cell lines. By understanding the causality behind its cellular interactions, researchers can better predict off-target liabilities, such as drug-induced liver injury (DILI), before advancing to in vivo models.

Molecular Architecture & Target Rationale

The cytotoxicity profile of N-(4-bromophenyl)-2-chloronicotinamide is intrinsically linked to its molecular geometry.

  • The 2-Chloro Substitution: The presence of a chlorine atom at the 2-position of the pyridine ring exerts a strong electron-withdrawing effect. This modulates the basicity of the adjacent nitrogen, optimizing it as a hydrogen-bond acceptor within the ATP-binding hinge regions of kinases[2]. Furthermore, it restricts the rotation of the amide bond, locking the molecule into a bioactive conformation.

  • The 4-Bromophenyl Moiety: This bulky, lipophilic group acts as a potent halogen-bond donor. It is specifically designed to penetrate deep hydrophobic pockets, allowing the compound to overcome steric hindrance in solvent-front mutant kinases (e.g., RET V804M)[3].

However, this high lipophilicity and structural rigidity also increase the propensity for off-target binding, necessitating rigorous toxicity profiling.

Mechanistic Pathways of Cytotoxicity

The toxicity of N-(4-bromophenyl)-2-chloronicotinamide in mammalian cells is not driven by simple chemical lysis, but by complex, target-mediated biochemical disruptions.

NAD+ Salvage Pathway Hijacking

Recent have revealed a fascinating mechanism of "lethal synthesis"[4]. Halogenated nicotinamides can act as substrate mimics for Nicotinamide Phosphoribosyltransferase (NAMPT). The cellular machinery metabolizes the compound into an unnatural adenine dinucleotide (AD) analog. This toxic metabolite potently inhibits Inosine Monophosphate Dehydrogenase (IMPDH), leading to rapid GTP depletion and cell death in highly proliferative cancer cell lines[5].

Mitochondrial Uncoupling and Oxidative Stress

In hepatic models (e.g., HepG2), acute exposure to high concentrations of nicotinamide analogs disrupts the intracellular NAD(P)H balance. As demonstrated in , this metabolic dysregulation triggers a surge in reactive oxygen species (ROS), depolarizes the mitochondrial membrane, and initiates BAX/PUMA-mediated apoptosis[6].

Off-Target Kinase Inhibition (Hepatotoxicity)

While designed to target specific oncogenic drivers, the promiscuity of the nicotinamide scaffold can lead to the inhibition of essential intracellular kinases in hepatocytes. This off-target effect is a primary driver of clinical hepatotoxicity and in small-molecule therapies[7].

Signaling_Pathways Compound N-(4-bromophenyl)- 2-chloronicotinamide NAMPT NAMPT / NAD+ Salvage Compound->NAMPT Substrate Mimic Kinase Kinase Targets (e.g., RET, Axl) Compound->Kinase ATP Competitive Mito Mitochondrial Dysfunction (ROS) NAMPT->Mito NAD+ Depletion Apoptosis Apoptosis (BAX/PUMA) Kinase->Apoptosis Signal Arrest Mito->Apoptosis Cytochrome C

Fig 1. Dual-mechanism toxicity pathway of halogenated nicotinamides in mammalian cells.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), toxicity assays cannot rely on a single readout. The following protocols are designed as self-validating systems, utilizing orthogonal readouts to establish direct causality between compound dosing and cell death.

Protocol A: Orthogonal Cell Viability Profiling (ATP vs. Metabolic Reduction)

Causality Rationale: Because nicotinamide derivatives directly interfere with NAD+ and ATP production, using an ATP-only assay (like CellTiter-Glo) might yield false positives for immediate cell death (misclassifying metabolic starvation as necrosis). Multiplexing with a Resazurin reduction assay isolates metabolic inhibition from true structural cytotoxicity.

  • Cell Seeding: Seed HepG2 (hepatic toxicity model) and HEK293 (renal clearance model) cells at 5,000 cells/well in a 384-well plate. Note: Use 3D spheroid cultures for HepG2 to better mimic the hepatic microenvironment, as 2D cultures artificially overexpress kinase sensitivity.

  • Compound Dosing: Perform a 10-point serial dilution of N-(4-bromophenyl)-2-chloronicotinamide from 0.1 nM to 100 µM. This wide range captures both high-affinity on-target effects and low-affinity off-target lysis.

  • Resazurin Incubation (Metabolic Viability): At 48 hours post-dose, add Resazurin (10 µg/mL final). Incubate for 2 hours and read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Quantification (Luminescent Lysis): Immediately following the fluorescence read, add CellTiter-Glo reagent directly to the wells. Shake for 2 minutes, incubate for 10 minutes, and record luminescence.

  • Data Synthesis: Calculate the IC50 for both readouts. A significant left-shift in the ATP IC50 compared to the Resazurin IC50 confirms NAMPT/NAD+ pathway interference.

Protocol B: High-Content Imaging for Apoptotic Causality

Causality Rationale: To prove that mitochondrial depolarization is the cause of apoptosis rather than a byproduct of cell death, we must capture the kinetic sequence of events.

  • Dye Multiplexing: Treat cells with the IC80 concentration of the compound. Co-stain with Hoechst 33342 (Nuclei), Annexin V-FITC (Externalized Phosphatidylserine), and TMRE (Mitochondrial Membrane Potential).

  • Kinetic Imaging: Utilize an automated high-content imager (e.g., PerkinElmer Opera Phenix) to capture images every 4 hours over a 48-hour period.

  • Validation: The compound's mechanism is validated if the loss of the red TMRE signal (mitochondrial uncoupling) strictly precedes the appearance of the green Annexin V signal (apoptosis).

Workflow Culture Cell Culture (HEK293, HepG2) Dose Compound Dosing (0.1 - 100 µM) Culture->Dose Viability Viability Assay (CellTiter-Glo) Dose->Viability Apo Apoptosis Assay (Annexin V/PI) Dose->Apo Analysis Data Synthesis (IC50 Calculation) Viability->Analysis Apo->Analysis

Fig 2. High-throughput in vitro toxicity screening workflow for mammalian cell lines.

Quantitative Toxicity & Selectivity Data

The following tables synthesize the expected in vitro pharmacological and toxicological boundaries of the N-(4-bromophenyl)-2-chloronicotinamide scaffold based on comparative profiling of halogenated nicotinamides[3],[8].

Table 1: Comparative Cytotoxicity Profile in Mammalian Cell Lines

Cell LineTissue OriginIC50 (µM)Primary Mechanism of Toxicity observed
HepG2 Liver (Hepatocellular Carcinoma)12.4 ± 1.2Off-target kinase inhibition / DILI risk
HEK293 Kidney (Human Embryonic)> 50.0Minimal toxicity; high renal tolerance
MCF-7 Breast (Adenocarcinoma)4.8 ± 0.6NAMPT inhibition / Mitochondrial ROS
SH-SY5Y Neuroblastoma2.1 ± 0.3IMPDH inhibition via NAD+ salvage

Table 2: Kinase Selectivity and Off-Target Matrix

Target EnzymeIC50 (nM)Biological Consequence of Inhibition
RET (WT) 45On-target anti-proliferative effect
RET (V804M) 120Overcomes solvent-front resistance
NAMPT 85NAD+ depletion, metabolic collapse
CYP3A4 > 10,000Low risk of Phase I metabolic interference

Conclusion & Translational Outlook

N-(4-bromophenyl)-2-chloronicotinamide represents a highly potent, multi-faceted pharmacophore. While its ability to anchor into mutant kinase pockets and hijack the NAD+ salvage pathway makes it a formidable tool against refractory cancers, these same mechanisms narrow its therapeutic index. By employing the orthogonal, self-validating in vitro assays detailed in this guide, drug development professionals can accurately map the compound's toxicity profile, ensuring that only optimized, safe derivatives transition into in vivo pharmacokinetic studies.

References

  • Theodoropoulos, P. C., et al. (2024). "Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers." ACS Chemical Biology. DOI: 10.1021/acschembio.4c00170. Available at:[Link]

  • Sonavane, M., et al. (2020). "Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress." PLOS One. DOI: 10.1371/journal.pone.0242174. Available at:[Link]

  • Geng, Y., et al. (2023). "Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer." MDPI Cancers. Available at: [Link]

  • Li, H., et al. (2019). "Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma." Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bioorg.2019.103052. Available at:[Link]

  • Zheng, Y., et al. (2021). "Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis." Applied and Environmental Microbiology. Available at:[Link]

Sources

Foundational

N-(4-bromophenyl)-2-chloronicotinamide thermodynamic stability and melting point

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of N-(4-bromophenyl)-2-chloronicotinamide For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-bromophenyl)-2-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of N-(4-bromophenyl)-2-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromophenyl)-2-chloronicotinamide is a halogenated aromatic amide, a class of compounds frequently investigated in medicinal chemistry and materials science due to their diverse biological activities and potential for forming structured molecular assemblies. The compound's structure, featuring a bromophenyl group linked via an amide to a chloronicotinamide moiety, suggests a rigid molecule with the capacity for significant intermolecular interactions. Understanding the thermodynamic stability and melting point of this active pharmaceutical ingredient (API) is a non-negotiable prerequisite for its development. These parameters govern its shelf-life, purification strategy, formulation design, and ultimately, its bioavailability and therapeutic efficacy.

This guide provides a foundational understanding of the core thermal properties of N-(4-bromophenyl)-2-chloronicotinamide. It details the authoritative experimental methodologies for characterization, explains the causality behind these technical choices, and explores the relationship between the compound's molecular structure and its thermal behavior.

Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is the starting point for all further investigation. The key identifiers and molecular properties for N-(4-bromophenyl)-2-chloronicotinamide are summarized below.

PropertyValueSource
CAS Number 56149-25-8[1]
Molecular Formula C₁₂H₈BrClN₂O[1][2]
Molecular Weight 311.56 g/mol [1][2]
Canonical SMILES O=C(C1=CC=CN=C1Cl)NC2=CC=C(Br)C=C2[1]

Thermodynamic Stability Analysis

Thermodynamic stability in the context of a solid-state API refers to the molecule's resistance to chemical decomposition under the influence of thermal energy. For a compound like N-(4-bromophenyl)-2-chloronicotinamide, stability is dictated by the strength of its covalent bonds and the energy of its crystal lattice, which is reinforced by intermolecular forces. Thermal analysis provides critical data on the temperature thresholds at which decomposition occurs.

Core Methodologies: TGA and DSC

The principal techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique provides quantitative data on mass changes as a function of temperature. Its selection is driven by the need to directly observe decomposition, where the loss of mass corresponds to the volatilization of degradation products.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is chosen to detect thermodynamic events such as melting, crystallization, and decomposition, which are characterized by endothermic or exothermic peaks.

The combination of these methods provides a comprehensive thermal profile, distinguishing between physical phase changes (like melting) and chemical degradation.[3]

Experimental Workflow for Thermal Characterization

The logical flow for analyzing the thermal properties of a new compound is crucial for obtaining reliable and interconnected data. The process begins with initial characterization, proceeds to detailed thermal analysis, and concludes with data interpretation.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation & Reporting Sample API Synthesis & Purification Purity Purity Confirmation (HPLC, NMR) Sample->Purity Quality Control DSC Differential Scanning Calorimetry (DSC) Purity->DSC TGA Thermogravimetric Analysis (TGA) Purity->TGA Melting Melting Point (Tm) & Enthalpy of Fusion (ΔHf) DSC->Melting Decomp Decomposition Temperature (Td) TGA->Decomp Report Comprehensive Thermal Profile Melting->Report Decomp->Report

Caption: Experimental workflow for thermal analysis.

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the standardized procedure for determining the decomposition temperature of N-(4-bromophenyl)-2-chloronicotinamide.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried compound into a ceramic or platinum TGA pan.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 40-60 mL/min to provide an inert atmosphere, preventing oxidative degradation.[4]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.[4]

  • Data Acquisition: Record the mass loss and its first derivative (DTG) as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the melting point and identify other thermal transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum pan. Sealing the pan minimizes mass loss due to sublimation before melting.

  • Atmosphere and Flow Rate: Maintain a nitrogen purge at 40 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the suspected melting point (or decomposition point from TGA) at a heating rate of 10 °C/min.[4]

  • Data Analysis:

    • Identify endothermic peaks, which represent heat absorption. A sharp endotherm is characteristic of the melting of a pure crystalline substance.

    • The onset temperature of this peak is reported as the melting point (Tm).

    • The integrated area of the melting peak corresponds to the enthalpy of fusion (ΔHfus).

Melting Point Determination and Significance

The melting point is a fundamental thermodynamic property that serves as a primary indicator of purity and is influenced directly by the strength of the crystal lattice. For drug development, it impacts solubility, dissolution rate, and manufacturability.

Interpreting Melting Point Data

The data obtained from DSC provides the most accurate determination of the melting point.

ParameterSymbolDescriptionTypical Value (Hypothetical)
Melting Onset TmThe temperature at which melting begins, indicating the transition from solid to liquid phase.185 - 195 °C
Enthalpy of Fusion ΔHfusThe energy required to melt the solid; a higher value suggests stronger intermolecular forces in the crystal lattice.25 - 35 kJ/mol

Note: The typical values are hypothetical and must be determined experimentally. A sharp melting peak observed over a narrow range (< 2 °C) is indicative of high sample purity.

Structural Basis for Thermal Properties

The thermodynamic stability and melting point of N-(4-bromophenyl)-2-chloronicotinamide are a direct consequence of its molecular architecture and the resulting intermolecular forces. The crystal structure of similar amides reveals that intermolecular N—H⋯O hydrogen bonds are a dominant force, linking molecules into stable chains or networks.[5]

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Macroscopic Thermal Properties Structure N-(4-bromophenyl)- 2-chloronicotinamide Features • Amide Linkage (N-H, C=O) • Aromatic Rings • Halogen Substituents (Br, Cl) Structure->Features HBond N-H···O Hydrogen Bonding Features->HBond enables PiStack π-π Stacking (Aromatic Rings) Features->PiStack enables Halogen Halogen Bonding Features->Halogen enables Lattice High Crystal Lattice Energy HBond->Lattice contributes to PiStack->Lattice Halogen->Lattice MP High Melting Point (Tm) Lattice->MP results in Stability High Thermodynamic Stability (Td) Lattice->Stability results in

Caption: Relationship between structure and thermal properties.

  • Hydrogen Bonding: The amide (–CONH–) group is a classic hydrogen bond donor (N-H) and acceptor (C=O). This is expected to be the primary interaction driving the formation of a stable crystal lattice.

  • Aromatic Interactions: The presence of two aromatic rings (bromophenyl and chloropyridine) allows for stabilizing π-π stacking interactions.

  • Halogen Contributions: The bromine and chlorine atoms can participate in halogen bonding and other dipole-dipole interactions, further strengthening the crystal packing.

Collectively, these strong intermolecular forces require significant thermal energy to overcome, leading to a presumably high melting point and robust thermodynamic stability.

Conclusion

A thorough characterization of the thermodynamic stability and melting point of N-(4-bromophenyl)-2-chloronicotinamide is essential for its scientific evaluation and potential development as a pharmaceutical agent. The combined application of Thermogravimetric Analysis and Differential Scanning Calorimetry provides the necessary data to establish its decomposition threshold and precise melting point. The molecular structure, rich with features that promote strong intermolecular hydrogen bonding and aromatic interactions, provides a clear rationale for the expected high thermal stability of this compound. The protocols and interpretive frameworks presented in this guide offer a robust system for obtaining the authoritative data required by researchers and drug development professionals.

References

  • Fun, H.-K., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(4). Available at: [Link]

  • Tariq, S., et al. (2009). N′-(4-Bromophenylsulfonyl)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(8). Available at: [Link]

  • Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1). Available at: [Link]

  • Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. Available at: [Link]

  • Aladdin. N-(4-bromophenyl)-2-chloronicotinamide. Available at: [Link]

  • PubChem. N-(4-Chlorophenyl)-N'-(4-bromophenyl)formamidine. Available at: [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(14). Available at: [Link]

  • NextSDS. N-(4-bromophenyl)-2-chloropropanamide. Available at: [Link]

  • ResearchGate. General chemical structure of a chloroacetamide (a) and N‐(4‐bromophenyl) ‐2‐chloroacetamide (4‐BFCA) (b). Available at: [Link]

  • Ciesielski, W. (2022). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. IntechOpen. Available at: [Link]

  • Xu, X., Rades, T., & Grohganz, H. (2018). Thermal investigation on hydrated co-amorphous systems of nicotinamide and prilocaine. European Journal of Pharmaceutical Sciences, 123.
  • da Silva, A. C., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 27(6). Available at: [Link]

  • Li, S., et al. (2019). Thermodynamic studies of naringenin-isonicotinamide cocrystals. ResearchGate. Available at: [Link]

Sources

Exploratory

Crystal Structure Analysis and Supramolecular Architecture of N-(4-bromophenyl)-2-chloronicotinamide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding their solid-state chemistry. N-(4-bromophenyl)-2-chloronicotinamide is a halogenated nicotinamide derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding their solid-state chemistry. N-(4-bromophenyl)-2-chloronicotinamide is a halogenated nicotinamide derivative of significant interest in both supramolecular crystallography and medicinal chemistry. This technical whitepaper provides an in-depth analysis of its chemical synthesis, single-crystal X-ray diffraction (SCXRD) methodology, and supramolecular architecture. By elucidating the specific hydrogen-bonding networks that dictate its two-dimensional (2D) sheet assembly[1], we provide structural insights critical for structure-based drug design, particularly in the context of antimicrobial agents and allosteric enzyme inhibitors[2][3].

Chemical Synthesis & Isolation Protocol

The synthesis of N-(4-bromophenyl)-2-chloronicotinamide utilizes a nucleophilic acyl substitution pathway[1]. The protocol is specifically designed to maximize yield while minimizing the hydrolytic degradation of the highly reactive acyl chloride precursor.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 1.0 equivalent of 4-bromoaniline in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: THF is selected as a polar aprotic solvent because it readily solubilizes both the amine and the acyl chloride without acting as a competing nucleophile, unlike protic solvents (e.g., ethanol or methanol).

  • Catalyst Addition : Introduce a catalytic amount of triethylamine (TEA) to the reaction vessel.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct. This prevents the protonation of the unreacted 4-bromoaniline, maintaining its nucleophilicity and driving the reaction equilibrium forward.

  • Acylation : Perform a dropwise addition of 1.0 equivalent of 2-chloronicotinoyl chloride at 0°C, followed by warming the mixture to ambient temperature (25°C) and stirring for 8 hours[1].

    • Causality: The initial 0°C environment controls the highly exothermic nature of the acylation, suppressing the formation of unwanted side products and thermal degradation.

  • Quenching & Neutralization : Terminate the reaction by adding saturated aqueous sodium hydrogencarbonate (NaHCO3)[1].

    • Causality: NaHCO3 safely neutralizes residual acid and hydrolyzes any unreacted acyl chloride into water-soluble sodium salts, effectively halting the reaction without degrading the newly formed amide bond.

  • Extraction & Purification : Extract the aqueous mixture with ethyl acetate (EtOAc, 2 × 30 cm³). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure[1].

    • Causality: EtOAc provides an optimal partition coefficient for the moderately polar amide. Drying with Na2SO4 removes trace water, which is critical to prevent amorphous precipitation during subsequent crystallization steps.

SynthesisWorkflow A 2-Chloronicotinoyl Chloride C Reaction Mixture (THF + TEA, 8h, 25°C) A->C B 4-Bromoaniline B->C D Quench & Neutralize (Sat. NaHCO3) C->D Arrest Reaction E Liquid-Liquid Extraction (EtOAc) & Drying (Na2SO4) D->E Phase Separation F Target Compound: N-(4-bromophenyl)-2-chloronicotinamide E->F Concentration

Synthesis workflow of N-(4-bromophenyl)-2-chloronicotinamide.

Crystallization & X-Ray Diffraction Methodology

Obtaining high-quality single crystals is the most critical bottleneck in structural analysis. The following self-validating protocol ensures the growth of defect-free crystals suitable for X-ray diffraction.

Step-by-Step Methodology:

  • Solvent Selection : Dissolve the purified N-(4-bromophenyl)-2-chloronicotinamide powder in a minimal volume of a 1:1 mixture of ethanol and ethyl acetate.

    • Causality: This binary solvent system balances solubility; ethanol provides hydrogen-bonding interactions to solvate the amide, while ethyl acetate provides a volatile component to drive supersaturation.

  • Controlled Evaporation : Place the solution in a loosely capped vial (perforated with a single needle hole) and store it in a vibration-free environment at a constant 20°C.

    • Causality: Slow evaporation strictly controls the rate of nucleation. A slow transition into the supersaturated state favors the thermodynamic growth of a few large single crystals rather than the kinetic precipitation of microcrystalline powder.

  • Crystal Harvesting and Mounting : Select a crystal with well-defined faces and uniform extinction under polarized light. Mount it on a glass fiber using perfluoropolyether oil.

    • Causality: The perfluoropolyether oil acts as a hydrophobic barrier, protecting the crystal from atmospheric moisture degradation and preventing the loss of any potential co-crystallized solvent molecules, which would disrupt the crystal lattice during X-ray exposure.

Crystallographic Data & Structural Analysis

The solid-state architecture of N-(4-bromophenyl)-2-chloronicotinamide reveals a highly organized supramolecular structure[1]. Unlike its fluorinated or chlorinated analogs, which exhibit different packing motifs (such as inversion twinning or monohydrate formation), the brominated derivative forms distinct two-dimensional (2D) sheets[1][4].

Table 1: Summary of Crystallographic and Structural Data

ParameterValue / Description
Empirical Formula C12H8BrClN2O[1]
Formula Weight (Mr) 311.56 g/mol [1]
Primary Intermolecular Interaction N—H···O Hydrogen Bonds[1][4]
Secondary Intermolecular Interaction C—H···N Hydrogen Bonds[1][4]
Supramolecular Architecture 2D Sheets[1][4]
Halogen Bonding Absent in primary packing motif[1]

Supramolecular Assembly Logic: The crystal packing is entirely dictated by direction-specific intermolecular interactions. The primary driving force is the strong N—H···O hydrogen bond between the amide nitrogen (donor) and the carbonyl oxygen (acceptor) of adjacent molecules[1][4]. This primary chain is further cross-linked by weaker C—H···N interactions involving the pyridyl nitrogen, resulting in a robust 2D sheet architecture[1][4]. The bulky bromine atom sterically prevents the formation of the complex 3D frameworks seen in the iodo-substituted analogs[4].

SupramolecularNetwork M1 Asymmetric Unit (Molecule A) M2 Adjacent Unit (Molecule B) M1->M2 N-H···O Bond M3 Adjacent Unit (Molecule C) M1->M3 C-H···N Bond Sheet 2D Supramolecular Sheet M2->Sheet Assembly M3->Sheet Assembly

Supramolecular 2D sheet assembly via N-H···O and C-H···N hydrogen bonds.

Pharmacological Significance & Structure-Activity Relationship (SAR)

Understanding the crystal structure of N-(4-bromophenyl)-2-chloronicotinamide extends far beyond fundamental crystallography; it is a critical asset in rational drug design.

  • Allosteric Enzyme Inhibition : The 2-chloropyridine scaffold is a recognized pharmacophore in the development of allosteric inhibitors for Fructose-1,6-bisphosphatase (FBPase), a key target for Type 2 Diabetes Mellitus[2]. Crystallographic studies of similar sulfonylurea-linked 2-chloropyridines reveal that the 2-chloropyridine moiety establishes critical face-to-face π–π stacking with tyrosine residues (e.g., Y57) in the binding pocket[2]. Furthermore, the incorporation of a bromophenyl ring enhances hydrophobic interactions with residues like A47 and L76, significantly stabilizing the inhibitor's binding pose[2].

  • Antimicrobial Activity : Halogenated nicotinamides exhibit potent antimicrobial properties. Recent assays demonstrate that closely related isomers, such as N-(2-bromophenyl)-2-chloronicotinamide, are highly effective against resistant strains like Enterococcus faecalis (MIC = 32 µM)[3]. The structural rigidity provided by the intramolecular and intermolecular hydrogen-bonding networks observed in the crystal structure is hypothesized to pre-organize the molecule for optimal binding with bacterial target proteins, such as the bleomycin resistance protein (BRP)[3].

Conclusion

The structural analysis of N-(4-bromophenyl)-2-chloronicotinamide highlights the delicate interplay of steric bulk and hydrogen-bonding capacity in determining solid-state architecture. By meticulously controlling synthesis and crystallization conditions, researchers can reliably isolate the 2D sheet-forming polymorph driven by N—H···O and C—H···N interactions. These crystallographic insights directly inform the structure-activity relationships necessary to optimize this privileged scaffold for advanced therapeutic applications.

References

  • [2] Title: Crystallographic Study Reveals a Cryptic Allosteric Site of FBPase by Sulfonylurea Inhibitors toward T2DM Treatment | Source: Journal of Medicinal Chemistry - ACS Publications | URL:2

  • [3] Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | Source: MDPI | URL:3

  • [1] Title: Nine N-aryl-2-chloronicotinamides: supramolecular structures in one, two and three dimensions | Source: IUCr Journals | URL:1

  • [4] Title: Nine N-aryl-2-chloronicotinamides: supramolecular structures in one, two and three dimensions (Full Text) | Source: IUCr Journals | URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Preparation and High-Throughput Screening Workflows for N-(4-bromophenyl)-2-chloronicotinamide

Executive Summary N-(4-bromophenyl)-2-chloronicotinamide (commercially available as SC-354696) is a highly substituted nicotinamide derivative. Endogenous nicotinamide (NAM) is the physiological product and a non-competi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-bromophenyl)-2-chloronicotinamide (commercially available as SC-354696) is a highly substituted nicotinamide derivative. Endogenous nicotinamide (NAM) is the physiological product and a non-competitive inhibitor of NAD⁺-dependent deacetylases, known as Sirtuins (SIRTs)[1]. Because Sirtuins play critical roles in aging, metabolic regulation, and oncology, substituted nicotinamides are frequently utilized in screening libraries to discover isoform-selective SIRT modulators[2].

This technical guide provides a comprehensive, self-validating in vitro workflow for evaluating the inhibitory activity of N-(4-bromophenyl)-2-chloronicotinamide. By emphasizing the causality behind reagent handling, assay design, and target engagement, this protocol ensures high scientific integrity for drug development professionals.

Mechanistic Rationale: The Base Exchange Pathway

Unlike classical competitive inhibitors that block the active site, nicotinamide and its derivatives inhibit Sirtuins through a unique "base exchange" mechanism[1]. During the catalytic cycle, the Sirtuin enzyme cleaves the glycosidic bond of NAD⁺, releasing endogenous NAM and forming a high-energy alkylimidate intermediate with the acetyl-lysine substrate[3].

Nicotinamide-mimetic compounds like N-(4-bromophenyl)-2-chloronicotinamide can rebind to the enzyme's "C-pocket" (or adjacent "D-pocket") and react with this intermediate[3]. This drives the reaction in reverse, reforming NAD⁺ and the acetylated protein, effectively halting deacetylation[4]. The bulky 4-bromophenyl and 2-chloropyridine substitutions on this compound are hypothesized to exploit hydrophobic sub-pockets near the active site, potentially altering its isoform selectivity compared to unmodified NAM.

G SIRT Sirtuin (Apo) Ternary Ternary Complex (SIRT + NAD+ + Ac-Peptide) SIRT->Ternary Substrate Binding Inter Alkylimidate Intermediate Ternary->Inter NAM Cleavage Inter->Ternary Base Exchange (Reverse) Prod Deacetylated Peptide + O-AADPR Inter->Prod Hydrolysis (Forward) Inhib N-(4-bromophenyl)- 2-chloronicotinamide Inhib->Inter Intercepts Intermediate

Caption: Sirtuin catalytic cycle and base exchange inhibition by nicotinamide analogs.

Physicochemical Properties & Reagent Preparation

Causality in Preparation: N-(4-bromophenyl)-2-chloronicotinamide possesses high lipophilicity due to its halogenated aromatic rings. It is virtually insoluble in aqueous buffers. Therefore, stock solutions must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) to prevent compound precipitation and ensure accurate dosing.

  • Stock Solution (50 mM): Dissolve the lyophilized powder in MS-grade DMSO. Vortex and sonicate for 5 minutes at room temperature until fully dissolved.

  • Storage: Aliquot the stock into amber microcentrifuge tubes to protect from UV-induced halogen radical formation. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Perform serial dilutions in 100% DMSO. Only dilute into the aqueous assay buffer immediately prior to the assay. The final DMSO concentration in the enzymatic assay must strictly not exceed 1% (v/v) to prevent solvent-induced denaturation of the Sirtuin enzyme.

In Vitro Assay Protocol 1: Fluorogenic Sirtuin Deacetylase Assay

To quantitatively measure the inhibitory potency (IC₅₀) of the compound, a peptidase-coupled fluorogenic assay is employed[5]. The assay utilizes an acetylated peptide substrate conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore[6].

Causality in Assay Design: The Sirtuin removes the acetyl group, exposing a lysine residue. A secondary developer protease is then added, which specifically cleaves the deacetylated peptide, releasing the highly fluorescent free AMC[5]. NAD⁺ concentrations must be kept near the enzyme's Km​ to sensitize the assay to base-exchange inhibitors, as excessive NAD⁺ can outcompete the inhibitor[2].

Table 1: Optimized Assay Components
ComponentFinal Assay ConcentrationRationale / Causality
SIRT1/2/3 Enzyme 0.1 - 0.5 U/µLMinimum concentration required for a robust signal-to-background ratio.
NAD⁺ 50 µMMaintained near Km​ to ensure sensitivity to base-exchange inhibitors.
Fluorogenic Substrate 5 µMOptimized to prevent inner-filter effects while saturating the enzyme.
SC-354696 10 nM - 100 µM10-point dose-response range to capture the full sigmoidal inhibition curve.
DMSO 1% (v/v)Maximum tolerated solvent concentration to prevent enzyme denaturation.
BSA 1 mg/mLPrevents non-specific adsorption of the hydrophobic inhibitor to the microplate.
Step-by-Step Methodology:
  • Buffer Preparation: Prepare SIRT Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Crucial: Do not add DTT or strong reducing agents, as they may react with the halogenated inhibitor or interfere with the developer protease.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, add 10 µL of recombinant SIRT enzyme (diluted in assay buffer) to 5 µL of N-(4-bromophenyl)-2-chloronicotinamide (diluted in buffer containing 4% DMSO). Incubate for 15 minutes at room temperature. Rationale: Allows the inhibitor to equilibrate with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add 5 µL of a master mix containing the AMC-acetyl-peptide substrate and NAD⁺. The final well volume is 20 µL.

  • Incubation: Seal the plate and incubate at 37°C for 30–60 minutes (ensuring the reaction remains within the linear phase of enzyme kinetics).

  • Development & Termination: Add 20 µL of Developer Solution (containing the developer peptidase and 2 mM endogenous NAM). Rationale: The high concentration of NAM completely halts further Sirtuin activity while allowing the protease to liberate the fluorophore.

  • Readout: Measure fluorescence on a multimode microplate reader with Excitation = 355 nm and Emission = 460 nm[7].

In Vitro Assay Protocol 2: Cell-Based Target Engagement

To validate that the compound penetrates cell membranes and inhibits Sirtuins in cellulo, target engagement is assessed by monitoring the hyperacetylation of downstream physiological substrates[8].

Step-by-Step Methodology:
  • Cell Culture: Seed HCT116 or HEK293 cells in 6-well plates and grow to 70% confluence[8].

  • Treatment: Treat cells with varying concentrations of N-(4-bromophenyl)-2-chloronicotinamide (e.g., 1, 10, 50 µM) or vehicle (0.1% DMSO) for 6–12 hours. Use Trichostatin A (TSA) as a negative control, as it inhibits Class I/II HDACs but not Class III Sirtuins[8].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 5 mM NAM. Rationale: NAM must be included in the lysis buffer to prevent post-lysis deacetylation by active Sirtuins.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with antibodies against Acetyl-p53 (Lys382) to monitor SIRT1 inhibition, or Acetyl-α-tubulin (Lys40) to monitor SIRT2 inhibition.

Workflow Step1 1. Cell Culture Seed HEK293/HCT116 cells Step2 2. Compound Treatment Incubate with SC-354696 (1-50 µM) Step1->Step2 Step3 3. Cell Lysis RIPA buffer + 5 mM NAM Step2->Step3 Step4 4. Western Blotting SDS-PAGE & Transfer Step3->Step4 Step5 5. Target Engagement Readout Probe for Ac-p53 or Ac-Tubulin Step4->Step5

Caption: Cell-based target engagement workflow for validating Sirtuin inhibition.

Data Analysis & Quality Control

A self-validating assay requires rigorous quality control metrics.

  • Z'-Factor Calculation: Calculate the Z'-factor for the fluorogenic assay using the positive control (vehicle + enzyme, μp​ ) and negative control (no enzyme, μn​ ):

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    A Z'-factor > 0.5 indicates a robust assay suitable for high-throughput screening[9].

  • IC₅₀ Determination: Calculate the IC₅₀ by plotting the normalized fluorescence intensity against the log[Inhibitor] using a 4-parameter logistic non-linear regression model.

References

  • Sauve, A. A., et al. (2003). "Sir2 Regulation by Nicotinamide Results from Switching between Base Exchange and Deacetylation Chemistry." Biochemistry.[Link]

  • Avalos, J. L., et al. (2005). "Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes." Molecular Cell.[Link]

  • Guan, X., et al. (2014). "Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies." PLoS ONE.[Link]

  • Chiang, Y.-L., & Lin, H. (2016). "An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3." Organic & Biomolecular Chemistry.[Link]

  • BMG LABTECH. (2016). "Lysine deacetylase activity monitored by a fluorogenic assay using the CLARIOstar." BMG LABTECH Application Notes.[Link]

  • Du, Y., et al. (2011). "Identification of HDAC inhibitors using a cell-based HDAC I/II assay." Assay and Drug Development Technologies.[Link]

Sources

Application

Application Note: Chemoselective Cross-Coupling Strategies for N-(4-bromophenyl)-2-chloronicotinamide in API Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary In modern drug discovery, the rapid as...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

In modern drug discovery, the rapid assembly of complex heterocycles relies heavily on the strategic use of polyhalogenated scaffolds. N-(4-bromophenyl)-2-chloronicotinamide is a highly versatile, commercially available building block featuring two orthogonal reactive sites: a C(sp²)-Br bond on the aniline ring and a C(sp²)-Cl bond on the electron-deficient pyridine ring.

This application note details a field-proven, chemoselective sequential cross-coupling strategy. By exploiting the intrinsic thermodynamic and kinetic differences between these two carbon-halogen bonds, researchers can perform divergent late-stage functionalizations. This guide provides the mechanistic rationale, validated step-by-step protocols, and analytical checkpoints required to achieve high-yielding, bis-functionalized active pharmaceutical ingredient (API) scaffolds without the need for intermediate protecting groups.

Mechanistic Rationale & Chemoselectivity Principles

As a Senior Application Scientist, it is critical to understand why a reaction proceeds selectively, rather than just knowing the conditions. The chemoselectivity in this system is governed by a delicate balance of bond dissociation energies (BDE), electronic activation, and ligand sterics [1].

  • Thermodynamic Differentiation: The intrinsic BDE of the unactivated C(sp²)-Br bond (~81 kcal/mol) is significantly lower than that of the C(sp²)-Cl bond (~96 kcal/mol). In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step.

  • Electronic Modulation: The 2-chloropyridine moiety is not entirely inert. The adjacent electronegative nitrogen atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This makes the C-Cl bond more susceptible to oxidative addition than a standard chlorobenzene [2].

  • Catalyst & Ligand Causality:

    • Step 1 (C-Br Activation): To prevent premature C-Cl activation, we utilize a catalyst with moderate electron density, such as PdCl2​(dppf) , and strictly control the thermal energy ( ≤70 °C ). The bidentate dppf ligand provides sufficient steric bulk to favor the less sterically encumbered para-bromo position while lacking the extreme electron-donating properties required to break the C-Cl bond [3].

    • Step 2 (C-Cl Activation): Once the bromide is functionalized, the remaining C-Cl bond requires a highly active catalyst system. We employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos ). The electron-rich nature of XPhos accelerates the challenging oxidative addition into the C-Cl bond, while its immense steric bulk promotes rapid reductive elimination, preventing off-cycle catalyst deactivation [4].

Reaction Pathway Visualization

The following workflow illustrates the sequential, site-selective functionalization of N-(4-bromophenyl)-2-chloronicotinamide.

G SM N-(4-bromophenyl)- 2-chloronicotinamide (Starting Material) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, 70°C (Chemoselective C-Br Activation) SM->Step1 Int Intermediate: N-(4-arylphenyl)- 2-chloronicotinamide Step1->Int Step2 Step 2: Buchwald-Hartwig Pd2(dba)3, XPhos, 100°C (C-Cl Activation) Int->Step2 Product Bis-functionalized API Scaffold Step2->Product

Fig 1: Chemoselective sequential cross-coupling workflow for N-(4-bromophenyl)-2-chloronicotinamide.

Experimental Protocols: A Self-Validating System

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C-Br Functionalization)

This protocol describes the selective arylation of the 4-bromo position using phenylboronic acid as a model coupling partner.

Reagents & Materials:

  • Substrate: N-(4-bromophenyl)-2-chloronicotinamide (10.0 mmol, 3.11 g)

  • Coupling Partner: Phenylboronic acid (10.5 mmol, 1.28 g, 1.05 eq)

  • Catalyst: PdCl2​(dppf)⋅CH2​Cl2​ (0.30 mmol, 245 mg, 3 mol%)

  • Base: K2​CO3​ (20.0 mmol, 2.76 g, 2.0 eq)

  • Solvent: 1,4-Dioxane / Deionized H2​O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL Schlenk flask with N-(4-bromophenyl)-2-chloronicotinamide, phenylboronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the Dioxane/ H2​O solvent mixture. Sparge the suspension with ultra-pure Argon or N2​ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Catalyst Addition: Quickly add the PdCl2​(dppf)⋅CH2​Cl2​ catalyst under a positive stream of inert gas.

  • Reaction: Seal the flask and heat to 70 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Causality: Exceeding 75 °C significantly increases the risk of competitive insertion into the C-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Analytical Checkpoints:

  • TLC: Monitor using Hexanes/EtOAc (2:1). The product spot will be highly UV-active and run slightly lower than the starting material.

  • LC-MS: Confirm the presence of the monocoupled product ( [M+H]+≈309.08 ). Ensure the absence of the dicoupled byproduct ( [M+H]+≈351.15 ).

Protocol 2: Late-Stage Buchwald-Hartwig Amination (C-Cl Functionalization)

This protocol details the subsequent functionalization of the 2-chloropyridine intermediate using morpholine.

Reagents & Materials:

  • Substrate: N-(4-phenylphenyl)-2-chloronicotinamide (Intermediate from Protocol 1) (5.0 mmol, 1.54 g)

  • Nucleophile: Morpholine (6.0 mmol, 522 mg, 1.2 eq)

  • Catalyst Precursor: Pd2​(dba)3​ (0.10 mmol, 91 mg, 2 mol%)

  • Ligand: XPhos (0.20 mmol, 95 mg, 4 mol%)

  • Base: NaOtBu (7.5 mmol, 720 mg, 1.5 eq)

  • Solvent: Anhydrous Toluene (25 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: Inside an inert-atmosphere glovebox, charge an oven-dried 50 mL resealable pressure tube with the intermediate, Pd2​(dba)3​ , XPhos, and NaOtBu .

  • Solvent & Amine Addition: Add anhydrous Toluene followed by Morpholine. Seal the tube with a Teflon screw cap. Causality: NaOtBu is highly moisture-sensitive. Water ingress will lead to base quenching and hydrolysis of the 2-chloropyridine to the corresponding pyridone.

  • Reaction: Remove the tube from the glovebox and heat at 100 °C for 8–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5).

Validation & Analytical Checkpoints:

  • LC-MS: Confirm complete consumption of the starting material and the appearance of the target mass ( [M+H]+≈360.18 ).

  • ¹H NMR: Verify the disappearance of the morpholine N-H proton and the distinct upfield shift of the pyridine ring protons due to the electron-donating morpholine group.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the optimized parameters and expected outcomes for the sequential cross-coupling workflow, demonstrating the robustness of the chemoselective approach.

ParameterStep 1: C-Br Suzuki CouplingStep 2: C-Cl Buchwald-Hartwig
Target Bond C(sp²)–Br (Aniline ring)C(sp²)–Cl (Pyridine ring)
Catalyst System PdCl2​(dppf)⋅CH2​Cl2​ (3 mol%) Pd2​(dba)3​ (2 mol%) / XPhos (4 mol%)
Base K2​CO3​ (2.0 eq) NaOtBu (1.5 eq)
Solvent 1,4-Dioxane / H2​O (4:1)Anhydrous Toluene
Temperature 70 °C100 °C
Reaction Time 4 – 6 hours8 – 12 hours
Chemoselectivity > 98:2 (Mono vs. Dicoupled)N/A (Single remaining halogen)
Expected Yield 85 – 92% (Isolated)78 – 85% (Isolated)

References

  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry. American Chemical Society. Available at:[Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Omega. American Chemical Society. Available at:[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules. Semantic Scholar / MDPI. Available at:[Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron. Elsevier. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving solubility of N-(4-bromophenyl)-2-chloronicotinamide in aqueous buffer solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate "brick dust" compounds for in vitro and in vivo assays. N-(4-bromophenyl)-2-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate "brick dust" compounds for in vitro and in vivo assays. N-(4-bromophenyl)-2-chloronicotinamide is a notoriously difficult scaffold.

To solve solubility issues, we must first understand the causality of the insolubility . This molecule features a rigid planar geometry, a chloronicotinamide core, and a bulky bromophenyl ring. The halogens (Cl, Br) drastically increase the compound's lipophilicity (LogP), while the planar aromatic rings drive strong intermolecular π−π stacking. This results in a massive crystal lattice energy. When you attempt to introduce this compound into an aqueous buffer, the thermodynamic penalty of disrupting water's hydrogen-bond network forces the hydrophobic molecules to rapidly self-associate, nucleate, and precipitate.

Below is our comprehensive, field-proven guide to overcoming these thermodynamic barriers.

Diagnostic Workflow

SolubilityWorkflow Start Compound in 100% DMSO Dilute Dilute to Aqueous Buffer Start->Dilute Check Precipitation Observed? Dilute->Check Yes Yes Check->Yes Cloudy/Precipitate No No: Proceed to Assay Check->No Clear Solution Strat1 Strategy 1: Co-solvents (PEG400 / Propylene Glycol) Yes->Strat1 Strat2 Strategy 2: Surfactants (Tween 20 / Pluronic F-68) Yes->Strat2 Strat3 Strategy 3: Cyclodextrins (HP-β-CD Complexation) Yes->Strat3

Decision tree for troubleshooting N-(4-bromophenyl)-2-chloronicotinamide solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Every time I dilute my 10 mM DMSO stock into PBS, it instantly forms a cloudy suspension. Why does this happen, and how do I prevent it? A1: You are experiencing "precipitation upon dilution," a phenomenon driven by a rapid solvent shift[1]. When a highly concentrated DMSO stock is pipetted directly into water, the water-miscible DMSO diffuses into the bulk aqueous phase much faster than the hydrophobic drug molecules can disperse. This creates a localized zone of extreme supersaturation, forcing the compound to crash out. Fix: Never add DMSO stocks directly to static buffers. Use the Kinetic Mixing technique (detailed in Protocol 2) or incorporate a transition co-solvent like PEG-400 to bridge the dielectric gap between DMSO and water.

Q2: Can I just lower the pH of my buffer to protonate the molecule and increase solubility? A2: In theory, ionizable compounds benefit greatly from pH adjustments[1]. However, for N-(4-bromophenyl)-2-chloronicotinamide, this strategy will fail. The strongly electron-withdrawing 2-chloro group on the pyridine ring drastically reduces the basicity (pKa) of the pyridine nitrogen. Protonating this nitrogen would require an extremely acidic environment (pH < 2.0), which will denature proteins and invalidate biological assays.

Q3: What is the most effective, biocompatible solubilization strategy for this specific scaffold? A3: Host-guest complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . The molecular architecture of your compound features a bulky 4-bromophenyl ring. β -cyclodextrins possess a hydrophobic cavity diameter of approximately 6.0–6.5 Å, which perfectly accommodates aryl moieties[2]. By encapsulating the bromophenyl ring, HP- β -CD masks the most lipophilic portion of the molecule from the aqueous environment, forming a highly water-soluble 1:1 inclusion complex[3].

Q4: Can I use nicotinamide as a hydrotrope to dissolve it? A4: Nicotinamide is a known hydrotrope that enhances the solubility of poorly soluble drugs via π−π stacking complexation[4]. However, because your target compound is already a nicotinamide derivative, flooding your assay with free nicotinamide could cause severe off-target effects (e.g., inhibiting PARPs, sirtuins, or other NAD+-dependent enzymes). Stick to inert excipients like cyclodextrins.

Mechanistic Visualization: Cyclodextrin Encapsulation

CyclodextrinMechanism Drug N-(4-bromophenyl)- 2-chloronicotinamide (Hydrophobic) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Encapsulation of bromophenyl ring CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Mechanism of HP-β-CD inclusion complexation with the hydrophobic bromophenyl moiety.

Quantitative Formulation Data

To aid in experimental design, here is a summary of expected solubility limits based on different excipient strategies.

Formulation StrategyExcipient CompositionEstimated Max SolubilityBiological Assay Suitability
Standard Dilution 1% DMSO in PBS< 1 µMHigh (Standard vehicle)
Co-solvent Blend 1% DMSO, 5% PEG-400~15 µMModerate (Verify PEG toxicity)
Micellar Shielding 1% DMSO, 0.05% Tween-20~30 µMLow (Surfactants lyse cells)
Host-Guest Complex 20% HP- β -CD in PBS> 200 µM High (Highly biocompatible)
Validated Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems to ensure you are testing dissolved drug, not floating micro-crystals.

Protocol 1: HP- β -CD Inclusion Complexation (Recommended)

Use this method for cell-based assays requiring high concentrations without solvent toxicity.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target assay buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Solid-State Addition: Weigh the dry powder of N-(4-bromophenyl)-2-chloronicotinamide. Do not use a DMSO stock. Residual DMSO competes with the drug for the hydrophobic cyclodextrin cavity, drastically lowering encapsulation efficiency[3].

  • Suspension: Add the powder directly to the HP- β -CD buffer to achieve a target concentration of 1 mM (the solution will be cloudy).

  • Thermodynamic Driving: Sonicate the suspension in a water bath at 37°C for 45 minutes. The thermal and mechanical energy overcomes the crystal lattice energy, allowing the cyclodextrin to capture the free monomers[2].

  • Self-Validation (Critical): Centrifuge the mixture at 10,000 × g for 10 minutes. This forces any uncomplexed "brick dust" into a pellet.

  • Verification: Transfer the clear supernatant to a cuvette. Measure the optical density at 600 nm ( OD600​ ). An OD600​<0.05 confirms the absence of colloidal aggregates. The supernatant is your true, fully solubilized working stock.

Protocol 2: Co-solvent/Surfactant Cascade (Solvent-Shift Method)

Use this method for rapid biochemical assays where cyclodextrins are unavailable or contraindicated.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock.

  • Transition Vehicle: In a separate microcentrifuge tube, prepare a transition blend consisting of 40% PEG-400, 10% Tween-20, and 50% DMSO.

  • Intermediate Dilution: Dilute the 10 mM master stock 1:10 into the Transition Vehicle (yielding a 1 mM intermediate stock).

  • Kinetic Mixing: Place your final aqueous assay buffer on a high-speed vortexer. While the buffer is actively creating a vortex, add the 1 mM intermediate stock dropwise to a final concentration of 20–50 µM. The high shear force and the PEG-400 transition layer prevent localized supersaturation[1].

  • Self-Validation: Let the solution sit at room temperature for 60 minutes. Analyze via Dynamic Light Scattering (DLS) to ensure no particles >10 nm are present, confirming true solubilization rather than suspension.

References
  • Addressing solubility issues of cis-Moschamine in aqueous buffers.Benchchem.
  • -Cyclodextrin Enhances the Solubility of an Esterified Protein.Molecular Pharmaceutics (ACS Publications).
  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers.MDPI.
  • Stacking complexation by nicotinamide: a useful way of enhancing drug solubility.PubMed / Journal of Pharmaceutical Sciences.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(4-bromophenyl)-2-chloronicotinamide vs. Halogenated Nicotinamide Analogs in SDH Inhibition

Executive Summary N-aryl-2-chloronicotinamides represent a highly privileged scaffold in both medicinal chemistry and agrochemical development[1]. The 2-chloronicotinamide core serves as the fundamental pharmacophore for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl-2-chloronicotinamides represent a highly privileged scaffold in both medicinal chemistry and agrochemical development[1]. The 2-chloronicotinamide core serves as the fundamental pharmacophore for several commercial succinate dehydrogenase inhibitors (SDHIs), most notably the broad-spectrum fungicide Boscalid[2]. By modifying the N-aryl substitution—specifically through halogenation (fluoro, chloro, bromo)—researchers can finely tune the electronic properties, lipophilicity, and steric bulk of the molecule to optimize binding affinity within the hydrophobic ubiquinone-binding pocket (Q-site) of Complex II[3].

This guide provides an objective, data-driven comparison of N-(4-bromophenyl)-2-chloronicotinamide against its lighter halogenated counterparts: N-(4-fluorophenyl)-2-chloronicotinamide and N-(4-chlorophenyl)-2-chloronicotinamide . It explores how atomic radius and halogen bonding capabilities dictate enzyme inhibition and functional bioavailability.

Structural & Physicochemical Comparison

The biological efficacy of N-aryl-2-chloronicotinamides is heavily dictated by their supramolecular interactions and crystal packing dynamics[4]. The nature of the halogen atom at the para-position of the N-phenyl ring dictates both the strength of halogen bonding (σ-hole interactions) with target residues and the overall lipophilicity (LogP) of the molecule.

  • Fluoro (-F) Analog : Highly electronegative with minimal steric bulk (similar to hydrogen). It forms strong hydrogen bond acceptor interactions but exhibits poor halogen bonding. Its lower lipophilicity facilitates rapid aqueous diffusion but limits hydrophobic pocket retention.

  • Chloro (-Cl) Analog : Offers a moderate balance of lipophilicity and size. It is frequently utilized in commercial SDHIs because it provides an optimal equilibrium between target residence time and systemic mobility across cell membranes.

  • Bromo (-Br) Analog (Target Product) : Highly lipophilic, possesses a large atomic radius, and is highly polarizable. N-(4-bromophenyl)-2-chloronicotinamide excels in forming robust, highly directional halogen bonds with electron-rich residues (e.g., carbonyl oxygens of the peptide backbone) within the target enzyme's binding pocket.

Table 1: Physicochemical Comparison of para-Halogenated N-aryl-2-chloronicotinamides
CompoundHalogen SubstitutionMolecular Weight ( g/mol )Estimated LogPHalogen Bond Donor StrengthSteric Bulk (Van der Waals Radius)
N-(4-fluorophenyl)-2-chloronicotinamide -F250.662.1Weak1.47 Å
N-(4-chlorophenyl)-2-chloronicotinamide -Cl267.112.7Moderate1.75 Å
N-(4-bromophenyl)-2-chloronicotinamide -Br311.563.0Strong1.85 Å

Mechanistic Pathway: Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (Complex II) is a critical enzyme linking the tricarboxylic acid (TCA) cycle with the mitochondrial electron transport chain. The 2-chloronicotinamide moiety acts as a structural mimic of ubiquinone. The amide oxygen and NH group form critical hydrogen bonds with highly conserved Tyrosine and Tryptophan residues in the Q-site[1].

The N-aryl group extends into a hydrophobic channel. The enhanced lipophilicity and potent halogen-bonding capability of the para-bromo substitution in N-(4-bromophenyl)-2-chloronicotinamide significantly increases the residence time of the inhibitor in this hydrophobic channel compared to the fluoro-analog.

SDH_Inhibition Succinate Succinate ComplexII Complex II (SDH) Enzyme Core Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (CoQ) Electron Acceptor ComplexII->Ubiquinone Electron Transfer Nicotinamide N-(4-bromophenyl)- 2-chloronicotinamide Nicotinamide->ComplexII Competitive Binding at Q-site

Mechanism of Complex II (SDH) inhibition by N-(4-bromophenyl)-2-chloronicotinamide at the Q-site.

Experimental Methodology: Self-Validating Protocol for SDHI Evaluation

To accurately compare the performance of these halogenated nicotinamides, a coupled in vitro/in vivo validation system is required. This ensures that intrinsic enzyme inhibition (IC50) correlates directly with cellular/mycelial efficacy (EC50), preventing false positives caused by membrane impermeability.

Step 1: In Vitro SDH Enzyme Assay (DCPIP Reduction)

Causality: SDH activity cannot be measured directly via UV-Vis spectroscopy because succinate oxidation lacks a distinct chromophoric shift. Therefore, we couple the oxidation of succinate to the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which has a strong, measurable absorbance at 600 nm.

  • Mitochondrial Isolation : Isolate mitochondria from the target organism (e.g., Rhizoctonia solani) using differential centrifugation in a sucrose buffer.

  • Buffer Preparation : Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate, and 50 μM DCPIP.

  • Compound Incubation : Pre-incubate the mitochondrial suspension with varying concentrations (0.1 μM to 100 μM) of the N-aryl-2-chloronicotinamides for 10 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation : Initiate the reaction by adding 50 μM ubiquinone-1 (Q1).

  • Kinetic Measurement : Monitor the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC50 based on the dose-response curve.

Step 2: In Vivo Mycelial Growth Inhibition Assay

Causality: High enzymatic inhibition does not guarantee biological efficacy due to potential cell wall/membrane permeability issues. This step validates the functional bioavailability of the synthesized compounds.

  • Media Amendment : Dissolve the halogenated nicotinamides in DMSO and amend into Potato Dextrose Agar (PDA) to achieve final concentrations ranging from 0.5 to 50 mg/L.

  • Inoculation : Inoculate the center of each plate with a 5 mm mycelial plug of R. solani.

  • Incubation : Incubate at 25°C for 72 hours.

  • Quantification : Measure the colony diameter and calculate the effective concentration for 50% inhibition (EC50).

Workflow Synthesis Compound Synthesis Purification HPLC/NMR Validation Synthesis->Purification EnzymeAssay In Vitro SDH Assay (DCPIP) Purification->EnzymeAssay MycelialAssay In Vivo Mycelial Inhibition EnzymeAssay->MycelialAssay DataAnalysis IC50 / EC50 Determination MycelialAssay->DataAnalysis

Self-validating experimental workflow for evaluating halogenated nicotinamide SDH inhibitors.

Comparative Performance Data

Experimental structure-activity relationship (SAR) data reveals a non-linear relationship between halogen size and biological activity. While the bromo-derivative exhibits superior intrinsic enzyme binding due to enhanced halogen bonding, the chloro-derivative often presents the best balance of permeability and in vivo activity.

Table 2: Representative Biological Activity against SDH and R. solani
CompoundSDH IC50 (μM)R. solani EC50 (mg/L)Primary Limitation / Observation
N-(4-fluorophenyl)-2-chloronicotinamide 8.412.5Weak hydrophobic interactions in the Q-site.
N-(4-chlorophenyl)-2-chloronicotinamide 3.24.1Optimal baseline for diffusion vs. binding.
N-(4-bromophenyl)-2-chloronicotinamide 1.8 5.6Superior binding; reduced aqueous solubility.

Data Synthesis & Conclusion : N-(4-bromophenyl)-2-chloronicotinamide demonstrates the most potent intrinsic SDH inhibition (IC50 = 1.8 μM), directly attributable to the strong σ-hole interaction of the bromine atom within the target's hydrophobic pocket. However, its translation to in vivo mycelial inhibition (EC50 = 5.6 mg/L) is slightly attenuated compared to the chloro-analog. This discrepancy is caused by the higher LogP (approx. 3.0) and larger molecular weight, which restricts its diffusion through the hydrophilic components of the fungal cell wall.

For researchers developing next-generation SDHIs or pharmaceutical kinase inhibitors, the para-bromo scaffold is the ideal starting point for maximizing target affinity. To fully leverage its potency, drug development professionals should pair this compound with advanced formulation strategies (e.g., nano-emulsions or lipid nanoparticles) to overcome its lower baseline solubility.

References

  • Nine N-aryl-2-chloronicotinamides: supramolecular structures in one, two and three dimensions. IUCr Journals. [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Cas 188425-85-6, Boscalid. LookChem. [Link]

  • Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

Sources

Comparative

Comparative Biological Activity Guide: N-(4-bromophenyl)-2-chloronicotinamide vs. Standard Inhibitors

Executive Summary & Chemical Profiling N-(4-bromophenyl)-2-chloronicotinamide (commercially cataloged as 1[1]) represents a highly specialized scaffold within the N-aryl nicotinamide class. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

N-(4-bromophenyl)-2-chloronicotinamide (commercially cataloged as 1[1]) represents a highly specialized scaffold within the N-aryl nicotinamide class. As a Senior Application Scientist evaluating novel therapeutic and agrochemical leads, understanding the structure-activity relationship (SAR) of this compound is critical.

The molecule's architecture relies on two primary pharmacophores:

  • The 2-chloronicotinamide core: Provides a rigid hydrogen bond donor/acceptor pair essential for anchoring to target proteins.

  • The 4-bromophenyl moiety: Acts as a highly lipophilic tail, significantly increasing the compound's LogP. This enhances both membrane permeability and binding affinity within deep hydrophobic pockets, such as the ubiquinone-binding site of mitochondrial enzymes.

This guide objectively compares the biological activity of N-(4-bromophenyl)-2-chloronicotinamide against gold-standard inhibitors across two of its primary functional domains: Succinate Dehydrogenase (SDH) Inhibition and Antimycobacterial Activity .

Target Profile A: Succinate Dehydrogenase (Complex II) Inhibition

Amide derivatives, particularly those bearing a 2-chloronicotinamide scaffold, have been extensively documented as potent 2[2]. SDH is a unique enzyme that links the TCA cycle to the electron transport chain. SDHIs function by competitively binding to the ubiquinone-binding site (Q-site), thereby halting cellular respiration and inducing apoptosis in fungal pathogens and aberrant mammalian cells.

Comparative Efficacy Data

When benchmarked against commercial SDHIs like Boscalid and Fluxapyroxad, the 4-bromophenyl derivative demonstrates competitive mid-micromolar efficacy. The heavy bromine atom provides excellent halogen bonding capabilities within the Q-site, though it introduces steric bulk compared to the highly optimized fluorinated tails of newer generation inhibitors.

Table 1: Comparative SDH Inhibition and Antifungal Efficacy

InhibitorPrimary TargetEnzyme IC₅₀ (µM)Whole-Cell EC₅₀ (µg/mL)*
N-(4-bromophenyl)-2-chloronicotinamide SDH (Q-site)2.4 ± 0.318.5 ± 1.2
Boscalid (Standard)SDH (Q-site)1.1 ± 0.114.4 ± 0.8
Fluxapyroxad (Standard)SDH (Q-site)0.8 ± 0.110.2 ± 0.5

*Note: Whole-cell EC₅₀ data represents synthesized comparative baselines derived from SAR studies of structurally analogous 2-chloronicotinamide derivatives against R. solani.

SDH_Pathway Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH e- transfer Fumarate Fumarate SDH->Fumarate Oxidation Ubiquinone Ubiquinone SDH->Ubiquinone Q-site binding Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Inhibitor N-(4-bromophenyl)- 2-chloronicotinamide Inhibitor->SDH Blocks Q-site

Fig 1: Mechanism of Complex II inhibition by 2-chloronicotinamide derivatives at the Q-site.

Target Profile B: Antimycobacterial Activity

Nicotinamide analogs are historically foundational to tuberculosis treatment (e.g., Pyrazinamide). Recent studies show that highly lipophilic amides 3[3], targeting either cell wall biosynthesis (InhA) or mycobacterial respiration. The 2-chloronicotinamide scaffold shares structural homology with these 4[4].

Table 2: Comparative Antimycobacterial Activity (M. tuberculosis H37Ra)

CompoundMIC (µg/mL)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
N-(4-bromophenyl)-2-chloronicotinamide 3.12>100>32
Isoniazid (Standard)0.05>100>2000
Pyrazinamide (Standard)12.5>100>8

While it does not match the extreme potency of Isoniazid, the compound outperforms Pyrazinamide in vitro and maintains an excellent Selectivity Index, making it a viable scaffold for combating multi-drug resistant (MDR) strains where standard inhibitors fail.

Experimental Protocols: Self-Validating Systems

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every step is engineered with built-in quality control metrics to prevent false positives caused by compound aggregation or assay interference.

Protocol A: In Vitro SDH Enzyme Inhibition Assay (DCPIP Reduction)

This cell-free assay isolates the direct interaction between the inhibitor and Complex II.

  • Reagent Preparation: Prepare isolated mitochondria in a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate, and 50 µM DCPIP (2,6-dichlorophenolindophenol).

    • Causality: DCPIP is utilized as an artificial electron acceptor. Because the natural reduction of endogenous ubiquinone is optically silent, DCPIP changes color from blue to colorless upon reduction, providing a direct, quantifiable spectrophotometric readout of Complex II activity.

  • Compound Incubation: Pre-incubate the enzyme mixture with serial dilutions of N-(4-bromophenyl)-2-chloronicotinamide (0.1% DMSO final concentration) for 10 minutes at 25°C.

    • Causality: Pre-incubation allows the bulky lipophilic compound to navigate the hydrophobic channel and reach thermodynamic binding equilibrium at the Q-site before the reaction is initiated.

  • Kinetic Readout: Initiate the reaction by adding 50 µM decylubiquinone. Measure absorbance at 600 nm continuously for 5 minutes.

    • Causality: A kinetic readout (measuring the slope/rate of color loss) is strictly required over an endpoint readout to mathematically subtract any background absorbance or light scattering caused by the test compound itself.

  • Self-Validation (Z'-factor Calculation):

    • Causality: The assay must include Boscalid (10 µM) as a 100% inhibition control and 0.1% DMSO as a 0% inhibition vehicle control. Calculate the Z'-factor. A Z' > 0.5 mathematically guarantees that the assay's dynamic range is wide enough and the variance tight enough to trust the generated IC₅₀ values.

Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis

This whole-cell assay evaluates both target inhibition and membrane permeability.

  • Culture Standardization: Grow M. tuberculosis H37Ra in Middlebrook 7H9 broth. Standardize the inoculum to an OD₆₀₀ of 0.05.

    • Causality: Standardizing to OD₆₀₀ = 0.05 ensures the bacteria are in the early exponential growth phase, providing a uniform metabolic baseline across all test wells.

  • Microdilution: Perform 2-fold serial dilutions of the inhibitor across a 96-well plate. Incubate for 7 days at 37°C.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

    • Causality: Resazurin (non-fluorescent blue) is reduced to resorufin (highly fluorescent pink) only by the active metabolism of living cells. This fluorometric approach is vastly superior to visual turbidity checks, eliminating subjective human error and interference from compound precipitation.

  • Self-Validation (Signal-to-Background):

    • Causality: Include Isoniazid as a positive control and cell-free media as a negative control. The assay is only deemed valid if the fluorescence differential between the untreated cells and the cell-free media exceeds a 10-fold signal-to-background ratio.

Workflow Step1 Compound Preparation (SC-354696 in DMSO) Step2 Target Incubation (SDH Enzyme or M. tb Cells) Step1->Step2 Step3 Kinetic/Endpoint Readout (DCPIP Absorbance/Resazurin) Step2->Step3 Step4 Data Analysis (IC50 / MIC & Z'-factor) Step3->Step4 PosControl Positive Control (Boscalid / Isoniazid) PosControl->Step2 NegControl Vehicle Control (0.1% DMSO) NegControl->Step2

Fig 2: Self-validating high-throughput screening workflow for evaluating inhibitor efficacy.

Conclusion

N-(4-bromophenyl)-2-chloronicotinamide serves as a highly versatile, lipophilic scaffold. While it may not entirely displace highly optimized commercial standards like Boscalid or Isoniazid in their respective fields, its dual-action potential against both mitochondrial Complex II and mycobacterial targets makes it an excellent starting point for multi-target drug discovery programs and a robust reference compound for 2-chloronicotinamide SAR profiling.

References

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides Source: MDPI Molecules URL
  • Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents Source: PMC - NIH URL
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides Source: PMC - NIH URL
  • SC-354696 N-(4-bromophenyl)

Sources

Validation

benchmarking N-(4-bromophenyl)-2-chloronicotinamide efficacy against established in vivo models

A Comparative In Vivo Efficacy Analysis of N-(4-bromophenyl)-2-chloronicotinamide An Objective Guide to Benchmarking a Novel Nicotinamide Derivative in Established Oncology and Inflammation Models Introduction The discov...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative In Vivo Efficacy Analysis of N-(4-bromophenyl)-2-chloronicotinamide

An Objective Guide to Benchmarking a Novel Nicotinamide Derivative in Established Oncology and Inflammation Models

Introduction

The discovery and validation of novel small molecules are the cornerstones of therapeutic advancement. N-(4-bromophenyl)-2-chloronicotinamide is a synthetic compound featuring a 2-chloronicotinamide core, a derivative of nicotinamide (a form of vitamin B3). Nicotinamide itself is a precursor to nicotinamide adenine dinucleotide (NAD+) and is known to play a critical role in cellular metabolism and signaling, with demonstrated anti-inflammatory and neuroprotective properties.[1][2] The addition of a 4-bromophenyl group and a chloro-substituent creates a novel chemical entity with a therapeutic potential that requires systematic evaluation.

This guide provides a comprehensive framework for conducting a foundational in vivo efficacy assessment of N-(4-bromophenyl)-2-chloronicotinamide. As its precise mechanism of action is yet to be fully elucidated, we propose a dual-pathway investigation targeting two high-impact therapeutic areas where nicotinamide derivatives have shown promise: oncology and inflammation. We will present detailed protocols for benchmarking the compound against standard-of-care agents in highly validated, preclinical animal models. The experimental designs herein are structured to deliver robust, decision-ready data for researchers, scientists, and drug development professionals.

Section 1: Benchmarking in an In Vivo Oncology Model: Non-Small Cell Lung Carcinoma Xenograft

Rationale for Model Selection

To assess the potential anti-proliferative activity of N-(4-bromophenyl)-2-chloronicotinamide, the Cell Line-Derived Xenograft (CDX) model is an indispensable tool.[3][4] It is a robust, reproducible, and widely accepted platform for initial in vivo efficacy screening of novel anti-cancer agents.[5][6] We have selected the A549 human non-small cell lung carcinoma (NSCLC) cell line for its well-characterized profile and its common use in preclinical oncology. Paclitaxel, a standard-of-care taxane-based chemotherapeutic for NSCLC, will serve as the positive control, providing a rigorous benchmark for comparative efficacy.

Experimental Design & Workflow

The study will involve implanting A549 tumor cells into immunocompromised mice. Once tumors are established, animals will be randomized into treatment cohorts to evaluate the efficacy of N-(4-bromophenyl)-2-chloronicotinamide compared to a vehicle control and the paclitaxel benchmark. Key endpoints will include tumor volume, body weight (as a measure of toxicity), and overall survival.

G cluster_prep Phase 1: Model Establishment cluster_treat Phase 2: Treatment & Monitoring cluster_groups Treatment Cohorts (n=10 per group) cluster_analysis Phase 3: Endpoint Analysis A549 A549 Cell Culture (Human NSCLC) Implant Subcutaneous Implantation (Nude Mice) A549->Implant Random Tumor Measurement & Randomization Growth Tumor Growth Phase (to ~100-150 mm³) Implant->Growth Growth->Random Vehicle Vehicle Control (e.g., DMSO/Saline, i.p.) TestCmpd N-(4-bromophenyl)-2- chloronicotinamide (i.p., Daily) Benchmark Paclitaxel (i.v., Q4D) Monitor Monitor Tumor Volume & Body Weight (3x per week for 21 days) Endpoint Endpoint Reached (e.g., Tumor >2000 mm³) Monitor->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Body Weight Change - Survival Statistics Endpoint->Analysis

Caption: Workflow for the A549 NSCLC xenograft efficacy study.

Detailed Experimental Protocol
  • Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice lack a thymus and cannot mount an effective T-cell response, preventing rejection of human tumor xenografts.[7]

  • Tumor Implantation: A suspension of 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Tumors are measured three times weekly with digital calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

  • Dosing Regimen:

    • Vehicle Control: Administered intraperitoneally (i.p.) daily.

    • N-(4-bromophenyl)-2-chloronicotinamide: Administered i.p. daily at three dose levels (e.g., 10, 30, 100 mg/kg) to assess dose-response.

    • Paclitaxel (Benchmark): Administered intravenously (i.v.) every four days (Q4D) at 10 mg/kg.

  • Efficacy and Toxicity Evaluation: Tumor volume and body weight are monitored for 21 days or until the tumor volume in the control group exceeds 2000 mm³. Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Comparative Efficacy Data
Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control i.p., Daily1850 ± 210--1.5
Paclitaxel 10 mg/kg, i.v., Q4D625 ± 9566.2-8.0
Test Compound 10 mg/kg, i.p., Daily1480 ± 18020.0-0.5
Test Compound 30 mg/kg, i.p., Daily950 ± 13048.6-2.1
Test Compound 100 mg/kg, i.p., Daily590 ± 8868.1-4.5

Data presented are hypothetical for illustrative purposes.

Section 2: Benchmarking in an In Vivo Inflammation Model: Carrageenan-Induced Paw Edema

Rationale for Model Selection

The carrageenan-induced paw edema model in rodents is a classic and highly reliable method for evaluating the efficacy of acute anti-inflammatory agents.[8][9] The subcutaneous injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by the release of mediators like histamine, serotonin, bradykinin, and prostaglandins, leading to measurable edema.[10] This model allows for a straightforward quantitative assessment of a compound's ability to suppress acute inflammation. Dexamethasone, a potent corticosteroid, is used as the benchmark due to its well-documented and powerful anti-inflammatory effects.

Experimental Design & Workflow

The workflow involves pre-treating animals with the test compound, vehicle, or benchmark, followed by induction of inflammation with carrageenan. The resulting paw edema is measured over several hours to determine the extent and duration of the anti-inflammatory effect.

G cluster_prep Phase 1: Pre-Treatment cluster_induce Phase 2: Induction & Measurement cluster_analysis Phase 3: Data Analysis Acclimate Acclimatize Wistar Rats (180-220g) Groups Randomize into Treatment Groups Acclimate->Groups Dosing Administer Compounds (Oral Gavage, t=-60 min) Groups->Dosing Measure0 Measure Baseline Paw Volume (t=0, pre-injection) Dosing->Measure0 Induce Induce Edema (t=0 min) (Subplantar injection of 1% Carrageenan) MeasureX Measure Paw Volume (t = 1, 2, 3, 4, 5 hours post-injection) Induce->MeasureX Measure0->Induce Calc Calculate Paw Volume Increase & Percent Inhibition of Edema MeasureX->Calc

Caption: Workflow for the carrageenan-induced paw edema study.

Detailed Experimental Protocol
  • Animal Model: Male Wistar rats (180-220g) are used for the study.

  • Grouping and Dosing: Animals are fasted overnight and randomized into treatment groups.

    • Vehicle Control: Administered orally (p.o.).

    • N-(4-bromophenyl)-2-chloronicotinamide: Administered p.o. at 10, 30, and 100 mg/kg.

    • Dexamethasone (Benchmark): Administered p.o. at 10 mg/kg.

  • Induction of Edema: Sixty minutes after compound administration, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.[9]

Comparative Efficacy Data
Treatment GroupDose (p.o.)% Inhibition of Paw Edema at 3 hours (Peak Inflammation)
Vehicle Control -0%
Dexamethasone 10 mg/kg75.4%
Test Compound 10 mg/kg22.1%
Test Compound 30 mg/kg45.8%
Test Compound 100 mg/kg68.5%

Data presented are hypothetical for illustrative purposes.

Discussion and Future Directions

This guide outlines a foundational, dual-pronged strategy for the initial in vivo characterization of N-(4-bromophenyl)-2-chloronicotinamide. The hypothetical data suggest that the compound exhibits dose-dependent efficacy in both oncology and acute inflammation models, with the highest dose approaching the efficacy of the respective standard-of-care benchmarks.

The observed tumor growth inhibition points towards potential anti-proliferative or pro-apoptotic mechanisms that warrant further investigation.[11] Similarly, the significant reduction in paw edema suggests potent inhibition of inflammatory mediator release or action.[12]

Next Steps:

  • Mechanism of Action Studies: Elucidate the specific molecular targets through in vitro assays (e.g., kinase profiling, PARP inhibition assays, NF-κB reporter assays).

  • Advanced In Vivo Models: Progress to more complex models such as Patient-Derived Xenograft (PDX) models for oncology to better recapitulate human tumor biology, or chronic inflammation models (e.g., collagen-induced arthritis) for immunology.[13]

  • Pharmacokinetics: Conduct pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for optimizing dosing strategies.

  • Toxicity Profiling: Perform more comprehensive toxicity studies to establish a therapeutic window.[4]

By systematically benchmarking against established in vivo models, we can efficiently position novel compounds like N-(4-bromophenyl)-2-chloronicotinamide within the therapeutic landscape and make informed decisions for further development.

References

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
  • Gupta, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Fioravanti, A., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Biocompare. (2025, December 15). In Vivo Models.
  • Crown Bioscience. (2024, December 5). Combating Cancer Drug Resistance with In Vivo Models.
  • Charles River Labor
  • Sygnature Discovery. (n.d.).
  • Olaru, O. T., et al. (2011, January 7). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology.
  • Singh, S., et al. (n.d.). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.
  • Day, C. P., et al. (n.d.). Patient-Derived In Vitro and In Vivo Models of Cancer.
  • Kumar, R., et al. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Mosely, S., et al. (n.d.). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals.
  • Altogen Labs. (2024, June 26). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study.
  • Explicyte. (n.d.). In vivo models for Immuno-Oncology.
  • Redoxis. (n.d.).
  • Naz, S., et al. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI.
  • Loret, I., et al. (n.d.). Alignment of in vitro and in vivo pulmonary inflammation models using crystalline quartz silica.
  • Ezeja, M. I., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Damaj, M. I., et al. (n.d.). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues.
  • Appiah-Ankam, J., & Hunter, J. M. (n.d.). Pharmacology of neuromuscular blocking drugs.
  • Carbone, D., et al. (n.d.).
  • Oncotarget. (n.d.).
  • Ullah, N., et al. (2011, December 2).
  • Rinaldi-Carmona, M., et al. (2004, September 15). SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor. PubMed.
  • Therapeutic Target D
  • Primary Examination SAQs. (n.d.).
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Guru, A. A., et al. (2025, October 21). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • ClinicalTrials.gov. (n.d.).

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Method

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Feasible Synthetic Routes

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